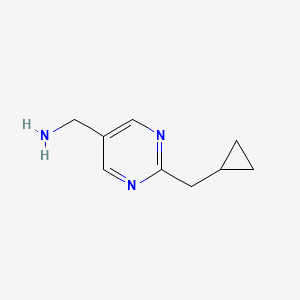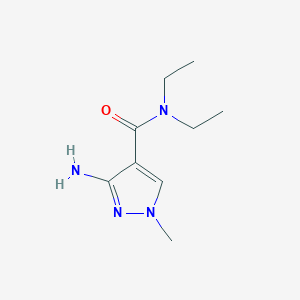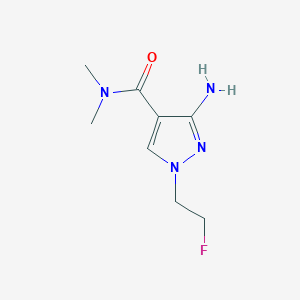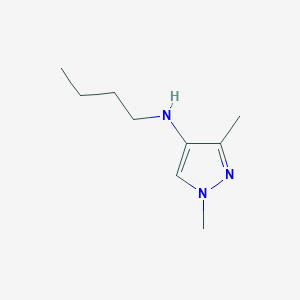
2-(Cyclopropylmethyl)pyrimidine-5-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)pyrimidine-5-methanamine is a heterocyclic compound with a pyrimidine ring structureThe compound’s unique structure, featuring a cyclopropylmethyl group attached to the pyrimidine ring, contributes to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine typically involves the reaction of cyclopropylmethylamine with pyrimidine derivatives. One common method includes the condensation of cyclopropylmethylamine with 5-bromopyrimidine under basic conditions, followed by reduction to yield the desired compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)pyrimidine-5-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.
Scientific Research Applications
2-(Cyclopropylmethyl)pyrimidine-5-methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidine-5-methanamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors, leading to its observed bioactivity. For example, it may act as an inhibitor of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2,5-Disubstituted pyrimidines: Evaluated for their anticancer activity.
Uniqueness
2-(Cyclopropylmethyl)pyrimidine-5-methanamine is unique due to its cyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This structural feature may enhance its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
[2-(cyclopropylmethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C9H13N3/c10-4-8-5-11-9(12-6-8)3-7-1-2-7/h5-7H,1-4,10H2 |
InChI Key |
UOUPCDBTOKODTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=C(C=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11735243.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)

![2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735267.png)
![(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11735273.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735282.png)



![4-[({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11735303.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11735311.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735315.png)
